molecular formula C10H9FN2OS B2847837 3-Ethyl-6-fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 926263-12-9

3-Ethyl-6-fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2847837
CAS No.: 926263-12-9
M. Wt: 224.25
InChI Key: FGRJYXLUJMYZOQ-UHFFFAOYSA-N
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Description

3-Ethyl-6-fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C10H9FN2OS and a molecular weight of 224.25 g/mol . It is a derivative of quinazolinone, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 6-fluoro-2-mercaptoquinazolin-4-one with ethyl iodide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethyl-6-fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethyl-6-fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one: Lacks the ethyl group at the 3-position.

    3-Ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one: Lacks the fluorine atom at the 6-position.

    3-Ethyl-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one: Has a chlorine atom instead of fluorine at the 6-position.

Uniqueness

3-Ethyl-6-fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to the presence of both the ethyl group at the 3-position and the fluorine atom at the 6-position. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

3-ethyl-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2OS/c1-2-13-9(14)7-5-6(11)3-4-8(7)12-10(13)15/h3-5H,2H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRJYXLUJMYZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CC(=C2)F)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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